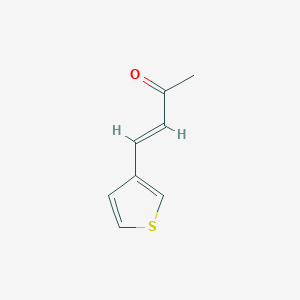

4-Thiophen-3-yl-but-3-en-2-one

Description

Contextualization within Thiophene-Based Compounds and α,β-Unsaturated Ketones

To fully appreciate the chemical nature of 4-Thiophen-3-yl-but-3-en-2-one, it is essential to understand its constituent parts: the thiophene (B33073) ring and the α,β-unsaturated ketone system.

Thiophene-Based Compounds: Thiophene (C₄H₄S) is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org It was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgnih.govchemeurope.com Thiophene and its derivatives are considered aromatic, a property that lends them significant stability and reactivity similar to that of benzene. wikipedia.orgnih.gov The delocalized π-electron system within the ring makes thiophenes susceptible to electrophilic substitution reactions. chemeurope.com This class of compounds is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and organic electronic materials. nih.govnih.govrsc.org

α,β-Unsaturated Ketones: This class of compounds, also known as enones, possesses a ketone functional group conjugated with a carbon-carbon double bond. mdpi.comnih.gov This arrangement results in a polarized system that has two reactive sites for nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity makes them highly versatile intermediates in organic synthesis, notably as substrates in Michael additions, Diels-Alder reactions, and various cycloadditions. mdpi.comnih.gov Compounds like this compound belong to a subclass often referred to as chalcones or chalcone (B49325) analogues, which are characterized by an enone system flanked by two aromatic rings (or in this case, a thiophene ring and a methyl group). researchgate.netpnrjournal.com

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | (E)-4-(thiophen-3-yl)but-3-en-2-one | (E)-4-(thiophen-2-yl)but-3-en-2-one |

|---|---|---|

| CAS Number | 123293-62-9 chemscene.com | 33603-63-3 chemscene.com |

| Molecular Formula | C₈H₈OS | C₈H₈OS chemscene.com |

| Molecular Weight | 152.21 g/mol | 152.21 g/mol chemscene.com |

| Appearance | Data not available | Colorless to yellow liquid/solid |

| SMILES | O=C(\C=C\c1ccsc1)C | O=C(\C=C\c1cccs1)C chemscene.com |

Significance as a Versatile Synthetic Intermediate

The bifunctional nature of this compound makes it a highly valuable and versatile building block in organic synthesis. The reactivity of both the enone moiety and the thiophene ring can be harnessed to construct a wide array of more complex molecules.

The α,β-unsaturated ketone system is a prime target for various synthetic transformations. It readily participates in conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. Furthermore, the enone functionality is a key component in cycloaddition reactions and can be used to form new ring systems. For instance, thiophene-containing chalcones serve as crucial intermediates in the synthesis of nitrogen-containing heterocycles such as pyrimidines and pyrazolines through cyclization reactions. pnrjournal.com The related isomer, (E)-4-(thiophen-2-yl)but-3-en-2-one, has been successfully used in regioselective sulfenylation reactions, highlighting the synthetic potential of this class of compounds. acs.org

Historical Development of Related Chemical Entities and Methodologies

The development of methodologies to synthesize thiophenes and chalcones has a rich history that underpins the current availability of intermediates like this compound.

Thiophene Synthesis: Following Viktor Meyer's discovery of thiophene in 1882, several classical methods for its synthesis were established. nih.govchemeurope.com The Paal-Knorr thiophene synthesis, reported in 1885, involves the reaction of 1,4-dicarbonyl compounds with a sulfiding agent like phosphorus pentasulfide. wikipedia.orgtaylorandfrancis.com In the same year, the Volhard–Erdmann cyclization was developed. wikipedia.orgtaylorandfrancis.com Another significant method is the Gewald reaction, which provides a route to 2-aminothiophenes. wikipedia.orgtaylorandfrancis.com These foundational methods paved the way for the synthesis of a vast library of thiophene derivatives.

Chalcone Synthesis: The most prominent and widely used method for synthesizing chalcones, including thienyl chalcones, is the Claisen-Schmidt condensation. researchgate.netbenthamscience.comnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. pnrjournal.com In the case of this compound, the reactants would be thiophene-3-carbaldehyde and acetone (B3395972). Research has shown that catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solvent are effective for this transformation. nih.govresearchgate.net While these conventional methods are robust, they can sometimes be associated with drawbacks such as long reaction times or harsh conditions, leading to ongoing research into more efficient and sustainable synthetic protocols. researchgate.netbenthamscience.com

Table 2: Examples of Claisen-Schmidt Condensation for Thiophene Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Product | Reference |

|---|---|---|---|---|

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | 50% KOH | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | 50% KOH | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | nih.gov |

| 5-Bromothiophene-2-carbaldehyde | 3-Acetyl-2,5-dichlorothiophene | NaOH | Chalcone with two thiophene rings | researchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| Benzene |

| (E)-4-(thiophen-2-yl)but-3-en-2-one |

| Pyrimidine |

| Pyrazoline |

| Paal-Knorr Thiophene Synthesis |

| Volhard–Erdmann Cyclization |

| Gewald Reaction |

| Claisen-Schmidt Condensation |

| Thiophene-3-carbaldehyde |

| Acetone |

| Potassium hydroxide |

| Sodium hydroxide |

| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one |

| 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one |

| 4-Hydroxyacetophenone |

| 4-Methoxyacetophenone |

| 5-Bromothiophene-2-carbaldehyde |

| 3-Acetyl-2,5-dichlorothiophene |

| Thiophene-2-carbaldehyde |

| Phosphorus pentasulfide |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-thiophen-3-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)2-3-8-4-5-10-6-8/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACKFMFVJXFZHO-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Thiophen 3 Yl but 3 En 2 One

Chemo- and Regioselective Synthesis Approaches

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of 4-thiophen-3-yl-but-3-en-2-one to ensure the desired isomer is formed and to minimize purification challenges.

Catalytic Strategies in Enone Formation

Catalytic methods offer an efficient route to enone formation. While direct catalytic synthesis of this compound is not extensively detailed in the provided results, related transformations highlight relevant strategies. For instance, borane-catalyzed, chemoselective reduction of enones to saturated ketones has been demonstrated, showcasing the potential for selective transformations in the presence of multiple functional groups. ed.ac.uk In one study, the reduction of (R,E)-4-(thiophen-3-yl)but-3-en-2-ol was achieved with high enantioselectivity using a spiroaminoborate ester catalyst, indicating that catalytic systems can be tailored for specific thiophene-containing substrates. nih.gov

Furthermore, copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds provides a pathway to highly functionalized thiophenes. dicp.ac.cn Although this method doesn't directly yield the target compound, it demonstrates the use of copper catalysis in constructing the thiophene (B33073) ring itself, which can be a precursor. dicp.ac.cn

Coupling Reactions Involving Thiophene Precursors

Cross-coupling reactions are a powerful tool for forming the carbon-carbon bond between the thiophene ring and the butenone side chain. The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, is a pertinent example. d-nb.info A nickel-catalyzed Heck-type reaction has been reported for the coupling of heteroaromatic aldehydes, including thiophene-3-carboxaldehyde, with vinylarenes. d-nb.info This suggests the feasibility of coupling a thiophene precursor with a suitable four-carbon partner.

Another relevant method is the one-pot Sonogashira coupling and hydrohalogenation reaction to synthesize (Z)-β-halovinyl ketones. This method has been successfully applied to produce a thiophene-containing product in good yield and excellent stereoselectivity. frontiersin.org Additionally, a 2-oxoiminium mediated oxidative cross-coupling reaction between 2-oxo-2-(thiophene-3-yl)acetaldehyde and (4-bromophenyl)boronic acid has been demonstrated, showcasing a pathway to α-diketone structures which could potentially be converted to the target enone. chemspider.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical approach to complex molecules. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of thiophene derivatives. tandfonline.com For instance, a one-pot, three-component reaction has been used to synthesize 2-aminobenzo[b]thiophenes. researchgate.net While not directly yielding this compound, these MCRs demonstrate the potential for constructing the thiophene core with various substituents in a single operation. tandfonline.comresearchgate.net The synthesis of 2-amino-6,6-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile via a three-component condensation highlights the incorporation of a thiophen-3-yl group in a complex scaffold through an MCR. nih.gov

Novel Reaction Conditions and Green Chemistry Perspectives

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and sustainable processes.

Solvent-Free and Environmentally Benign Syntheses

Solvent-free, or solid-state, reactions and the use of green solvents are key tenets of green chemistry. rsc.org The synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol (B145695), an environmentally benign solvent. nih.gov This approach eliminates the need for harsh solvents and toxic reagents. nih.gov Furthermore, some thiophene syntheses can be carried out using a solvent-free approach, which can significantly improve the green character of the process. rsc.org Cross-coupling reactions of haloacetylenes with electron-rich heterocycles have also been successfully performed in a solid medium (Al2O3). mdpi.com

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.govresearchgate.net The rapid and efficient solvent-free synthesis of various thiophene-containing heterocycles under microwave irradiation has been reported. nih.govmdpi.comrsc.org For example, the reaction of 1-(2,5-dimethylthiophen-3-yl)ethan-1-one with 2,4,5-trimethoxybenzaldehyde (B179766) to form a chalcone (B49325) was successfully carried out under microwave conditions. tandfonline.com

Photochemical methods offer another alternative for inducing chemical reactions. acs.org The photochemical synthesis of phenyl-2-thienyl derivatives has been demonstrated, proceeding through the formation of a thienyl radical. psu.edu While this specific example leads to arylation, it highlights the potential of light-induced reactions in modifying thiophene-containing compounds. psu.edu Photochemical reactions can often be conducted under mild conditions, and the use of sensitizers can improve the efficiency of these transformations. google.com

Table 1: Overview of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Key Features | Reactants (Example) | Catalyst/Conditions | Product Type (Example) | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Enone Reduction | High enantioselectivity | (R,E)-4-(thiophen-3-yl)but-3-en-2-ol | Spiroaminoborate ester, borane-DMS | (R,Z)-4-(thiophen-3-yl)but-3-en-1-ol | nih.gov |

| Heck-Type Coupling | Forms C-C bond | Thiophene-3-carbaldehyde, styrene | Nickel catalyst | 4bo (a coupled product) | d-nb.info |

| Sonogashira Coupling/Hydrohalogenation | One-pot, stereoselective | Thiophene-containing alkyne, acyl chloride | Palladium-copper catalyst, triflic acid | (Z)-β-halovinyl ketone | frontiersin.org |

| Multicomponent Reaction | One-pot, high efficiency | Aromatic aldehyde, malononitrile, dimedone | Amine-functionalized silica (B1680970) magnetic nanoparticles | 2-amino-4-(thiophen-3-yl)-4H-benzopyran derivative | nih.gov |

| Green Halogenation | Environmentally benign solvent | Alkyne, sodium halide | Copper (II) sulfate (B86663) pentahydrate, ethanol | Halogenated thiophene | nih.gov |

| Microwave-Assisted Synthesis | Rapid, solvent-free | 2-halobenzonitriles, methyl thioglycolate | Triethylamine, DMSO, 130 °C | 3-aminobenzo[b]thiophenes | rsc.org |

| Photochemical Synthesis | Light-induced reaction | Halogenated thiophene derivatives, benzene (B151609) | UV irradiation | Aryl-substituted thiophenes | psu.edu |

Asymmetric Synthesis Considerations

The creation of a chiral center in molecules like this compound requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for their desired biological function. The primary methods for achieving this involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. For analogues of this compound, which are part of the broader class of enones, research has focused on developing catalytic systems that can deliver high enantioselectivity.

Key reactions for synthesizing these enones include aldol (B89426) condensations, Wittig-type reactions, and Michael additions. In the context of asymmetric synthesis, making these reactions stereoselective is a significant challenge. The development of catalysts that can effectively differentiate between the two faces of a prochiral substrate is paramount. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

The synthesis of chiral enones, including analogues of this compound, has been significantly advanced by the development of novel chiral catalysts. These catalysts fall into two main categories: organocatalysts and metal-based catalysts.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as proline and its derivatives, are widely used to catalyze asymmetric aldol reactions, which can be a key step in forming enone structures. nih.gov For instance, cinchona alkaloids and their derivatives have been developed as effective phase-transfer catalysts for the enantioselective umpolung reaction of imines with enones to produce chiral γ-amino ketones. nih.gov This demonstrates the potential for creating chiral centers in molecules structurally related to this compound. nih.gov Chiral squaramide-based organocatalysts have also shown promise in enantioselective Michael additions to chalcone derivatives, achieving high enantioselectivities. nih.gov

Metal-based catalysts offer another robust platform for asymmetric synthesis. Chiral pincer-palladium complexes have been successfully used for the asymmetric addition of diarylphosphines to β-substituted enones, yielding chiral phosphines with excellent enantioselectivity (up to 99% ee). organic-chemistry.org Chiral metallacycles, formed through coordination-driven self-assembly, have been employed as supramolecular catalysts for the asymmetric conjugate addition of styrylboronic acids to α,β-enones, resulting in high yields and enantioselectivities (87–96% ee). acs.org The development of these catalysts highlights the potential for creating highly enantiomerically enriched thiophene-containing enones.

Table 1: Chiral Catalysts for the Asymmetric Synthesis of Enone Analogues

| Catalyst Type | Reaction | Substrate Class | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Diamine | Isomerization | β,γ-Unsaturated Cyclohexenones | Up to 30% | nih.gov |

| Chiral Pincer-Palladium Complex | Addition of Diarylphosphines | β-Substituted Enones | Up to 99% | organic-chemistry.org |

| Chiral Metalla-Triangles | Conjugate Addition | α,β-Unsaturated Ketones | 87–96% | acs.org |

| Cinchona Alkaloid Derivative | Imine Umpolung Reaction | Enones | Up to 68% | nih.gov |

| Chiral Squaramide | Michael Addition | Chalcone Derivatives | Up to 99% | nih.gov |

Achieving stereoselective control is fundamental to the synthesis of chiral molecules. For compounds like this compound, several reaction pathways can be manipulated to control the stereochemistry of the final product.

The aldol condensation is a classic carbon-carbon bond-forming reaction that can be rendered asymmetric. The use of chiral catalysts, such as proline, in the direct asymmetric aldol reaction between aldehydes and ketones can produce chiral β-hydroxy ketones, which are precursors to chiral enones. nih.gov While direct asymmetric synthesis of this compound via this method is not widely reported, the principles are well-established and could be applied using thiophene-3-carboxaldehyde and acetone (B3395972) in the presence of a suitable chiral catalyst.

Asymmetric conjugate additions to α,β-unsaturated systems are another powerful method for creating chiral centers. The use of chiral sulfinimines in addition reactions with silyl (B83357) enol ethers derived from methyl enones has been shown to produce β-amino-substituted enones with excellent selectivity. acs.orgresearchgate.net This approach could be adapted to introduce chirality into thiophene-containing enones.

The Baylis-Hillman reaction , which couples an aldehyde with an activated alkene, can also be a route to functionalized enones. organic-chemistry.org While making this reaction highly enantioselective remains a challenge, it represents a potential pathway for the synthesis of chiral precursors to this compound.

Asymmetric transfer hydrogenation of α,β-unsaturated N-(tert-butylsulfinyl)imines, derived from enones, provides a route to chiral primary allylic amines with high diastereoselectivity. ua.es This demonstrates that the double bond of an enone system can be a handle for introducing chirality into the molecule.

Table 2: Stereoselective Reactions Applicable to Enone Synthesis

| Reaction Type | Key Feature | Potential Application | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Condensation | Proline Catalysis | Synthesis of chiral β-hydroxy ketone precursors | Moderate to high ee | nih.gov |

| Asymmetric Conjugate Addition | Chiral Sulfinimines | Synthesis of chiral β-amino-substituted enones | Excellent selectivity | acs.orgresearchgate.net |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | Synthesis of chiral allylic amines from enone derivatives | High diastereoselectivity | ua.es |

| Asymmetric Isomerization | Chiral Diamine Catalyst | Conversion of β,γ-unsaturated ketones to chiral α,β-unsaturated enones | Moderate ee | nih.govbrandeis.edu |

Mechanistic Investigations of 4 Thiophen 3 Yl but 3 En 2 One Reactivity

Elucidation of Reaction Mechanisms in Nucleophilic Addition Reactions

Nucleophilic addition to the electrophilic double bond of α,β-unsaturated ketones is a fundamental transformation. The presence of the thiophene (B33073) ring in 4-Thiophen-3-yl-but-3-en-2-one influences the electron density of the conjugated system, thereby affecting the rates and pathways of these reactions.

Michael Addition Pathways and Selectivity

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, a Michael donor (nucleophile) adds to the β-carbon of the enone system. The general mechanism proceeds through the formation of an enolate intermediate, which is subsequently protonated.

For instance, in reactions of thiophene-containing chalcone (B49325) analogues with nucleophiles like 4-chlorothiophenol, the thia-Michael addition proceeds to yield the corresponding 1,3-disubstituted propanones. The selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group is a hallmark of the Michael reaction and is generally observed with soft nucleophiles.

Table 1: Theoretical Michael Addition Reactions of this compound

| Nucleophile (Michael Donor) | Product | Conditions |

| Diethyl malonate | Diethyl 2-(1-(thiophen-3-yl)-3-oxobutyl)malonate | Basic (e.g., NaOEt) |

| Thiophenol | 4-(Phenylthio)-4-(thiophen-3-yl)butan-2-one | Basic (e.g., Et3N) |

| Aniline | 4-(Phenylamino)-4-(thiophen-3-yl)butan-2-one | Acid or base catalysis |

This table is illustrative of expected products based on general Michael addition principles.

Addition-Elimination Processes

Addition-elimination reactions can occur if the α-carbon of the enone bears a suitable leaving group. In the case of this compound, such reactions would require prior modification of the substrate. However, a related process can be envisaged where the initial Michael adduct undergoes a subsequent intramolecular reaction.

More commonly, the enolate intermediate formed during a Michael addition can be trapped by an electrophile in a tandem reaction sequence. While specific examples for this compound are not detailed in the literature, the principle remains a powerful tool in organic synthesis for the construction of complex molecules from simple α,β-unsaturated ketones.

Cycloaddition Chemistry and Pericyclic Reactions

Cycloaddition reactions provide a powerful means to construct cyclic molecules with high stereocontrol. The dienophilic nature of the double bond in this compound makes it a potential substrate for various cycloaddition reactions.

Diels-Alder and Related [n+m] Cycloadditions

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the double bond of the enone) to form a six-membered ring. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of the LUMO of the double bond.

The thiophene ring itself is generally a poor diene in Diels-Alder reactions due to its aromaticity. However, under certain conditions, such as with highly reactive dienophiles or through modification of the thiophene ring to reduce its aromatic character, it can participate as the diene component. In the context of this compound, the enone moiety is the more likely participant as the dienophile.

Table 2: Predicted Diels-Alder Reactions with this compound as Dienophile

| Diene | Cycloadduct | Stereochemistry |

| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-1-(thiophen-3-yl)cyclohex-3-ene-1-carbonyl)-methane | Endo/Exo selectivity expected |

| Cyclopentadiene | Tricyclic adduct | Predominantly endo product |

This table presents hypothetical outcomes based on the principles of the Diels-Alder reaction.

1,3-Dipolar Cycloaddition Pathways

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. The double bond of this compound can act as a dipolarophile. A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed.

These reactions are often highly regioselective, and the stereochemistry of the dipolarophile is retained in the product. The electronic nature of the thiophene substituent can influence the regioselectivity of the cycloaddition.

For example, the reaction of an azide (B81097) with this compound would be expected to yield a triazoline, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles.

Electrophilic and Radical Reactivity Profiles

The electron-rich thiophene ring and the electron-deficient double bond provide multiple sites for electrophilic and radical attack.

Electrophilic attack will preferentially occur at the thiophene ring, typically at the C2 or C5 positions, which are the most nucleophilic. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed on the thiophene moiety, provided the conditions are controlled to avoid reaction at the enone.

Radical reactions involving α,β-unsaturated ketones can proceed through various mechanisms. Radical addition to the double bond is a plausible pathway. For instance, the addition of a radical species to the β-carbon would generate a stabilized radical at the α-position. The thiophene ring can also participate in radical reactions, although this is less common than its participation in electrophilic substitution. The outcomes of radical reactions are often dependent on the specific radical initiator and reaction conditions.

Lack of Specific Research Data Precludes Detailed Mechanistic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the mechanistic investigations, reaction kinetics, and thermodynamic studies of the chemical compound this compound. While general principles of thiophene reactivity are well-documented, detailed experimental or theoretical data directly pertaining to this specific molecule are not presently available in the public domain. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

Similarly, while radical reactions involving thiophene derivatives have been studied, the specific initiation and propagation mechanisms for this compound are not described in the literature. The presence of both an α,β-unsaturated ketone system and the thiophene ring provides multiple potential sites for radical attack, but the preferred pathways and the nature of the resulting intermediates and products have not been experimentally or theoretically determined for this compound.

Furthermore, a search for kinetic and thermodynamic data, such as rate law determinations for key transformations, activation energies, and transition state analyses, yielded no specific results for this compound. This information is crucial for a quantitative understanding of the compound's reactivity and would require dedicated experimental studies, such as spectroscopic monitoring of reaction rates under various conditions and computational chemistry approaches to model reaction pathways and transition states.

Derivatization and Functionalization Strategies for 4 Thiophen 3 Yl but 3 En 2 One

Modification of the Carbonyl Group

The carbonyl group in 4-Thiophen-3-yl-but-3-en-2-one is a prime site for transformations, offering routes to alcohols, extended π-systems, and other functional groups.

Reductive Transformations and Alcohol Derivatives

The ketone functionality can be readily reduced to the corresponding secondary alcohol, 4-(Thiophen-3-yl)butan-2-ol. This transformation can be achieved using a variety of reducing agents.

Sodium Borohydride (NaBH₄) Reduction: A common and mild method for the reduction of ketones is the use of sodium borohydride. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol.

Catalytic Hydrogenation: Another effective method is catalytic hydrogenation. While direct data on this compound is limited, analogous compounds such as 4-(2-furyl)-3-buten-2-one (B1221072) have been successfully hydrogenated. researchgate.netmdpi.com Catalysts such as palladium on carbon (Pd/C) or rhenium-based catalysts can be employed. researchgate.netmdpi.com Depending on the reaction conditions (temperature, pressure, and catalyst), hydrogenation can selectively reduce the carbonyl group, the alkene, or both. To favor the reduction of the carbonyl group while preserving the alkene, specific catalysts and conditions would need to be optimized.

| Reaction | Reagent/Catalyst | Product | Notes |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 4-(Thiophen-3-yl)butan-2-ol | Mild and selective for the carbonyl group. |

| Catalytic Hydrogenation | H₂/Pd/C or Re-based catalysts | 4-(Thiophen-3-yl)butan-2-ol and/or 4-(Thiophen-3-yl)butan-2-one | Product distribution depends on reaction conditions. |

Wittig and Related Olefination Reactions

To extend the carbon chain and introduce new double bonds, the carbonyl group can undergo olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly useful variant of the Wittig reaction for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, typically with high E-selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com

In the HWE reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base (e.g., NaH, NaOMe), reacts with the ketone. The reaction proceeds through a nucleophilic addition of the carbanion to the carbonyl group, followed by the elimination of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorganic-chemistry.org This method is advantageous over the classical Wittig reaction as it often provides better yields and stereocontrol.

For this compound, an HWE reaction with a phosphonate ester such as triethyl phosphonoacetate would yield a diene ester.

| Reaction | Reagents | Expected Major Product | Key Features |

| Horner-Wadsworth-Emmons | 1. Base (e.g., NaH) 2. Phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | (E)-ethyl 5-(thiophen-3-yl)hexa-2,4-dienoate | Forms a new C=C bond, high E-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

Functionalization of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, allowing for the introduction of various functional groups across the alkene.

Epoxidation and Dihydroxylation Methodologies

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further transformations. For α,β-unsaturated ketones, epoxidation can be achieved under various conditions. A common method is the Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions. nih.gov Another approach involves the use of hydroperoxides, such as tert-butyl hydroperoxide (TBHP), often in the presence of a catalyst. nih.govorganic-chemistry.orgresearchgate.net The reaction involves the nucleophilic addition of the hydroperoxide to the β-carbon of the enone, followed by intramolecular cyclization to form the epoxide.

Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol. A standard method for this transformation is the use of osmium tetroxide (OsO₄), which typically results in a syn-dihydroxylation. masterorganicchemistry.com The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester, which is then cleaved to give the diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant.

| Reaction | Reagents | Product | Stereochemistry |

| Epoxidation | H₂O₂/NaOH or TBHP/catalyst | 3-(Thiophen-3-yl)-3,4-epoxybutan-2-one | - |

| Dihydroxylation | OsO₄ (catalytic), Co-oxidant | 3,4-Dihydroxy-4-(thiophen-3-yl)butan-2-one | Syn addition |

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond of an α,β-unsaturated ketone typically proceeds via an electrophilic addition mechanism. The reaction would yield a dibromo derivative. The regioselectivity of the addition can be influenced by the electronic nature of the thiophene (B33073) ring and the carbonyl group.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) to the alkene of an α,β-unsaturated ketone generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the α-carbon in this case), and the halogen adds to the more substituted carbon (the β-carbon). This regioselectivity is due to the formation of a more stable carbocation intermediate, which is stabilized by resonance with the carbonyl group.

| Reaction | Reagent | Expected Major Product | Regioselectivity |

| Bromination | Br₂ | 3,4-Dibromo-4-(thiophen-3-yl)butan-2-one | - |

| Hydrobromination | HBr | 4-Bromo-4-(thiophen-3-yl)butan-2-one | Markovnikov addition |

Thiophene Ring Functionalization

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the existing substituent.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgijpcbs.comthieme-connect.dersc.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the thiophene ring, leading to the introduction of a formyl group (-CHO). The substitution is expected to occur at the C2 or C5 position of the thiophene ring, which are the most nucleophilic positions.

Friedel-Crafts Acylation: Acylation of the thiophene ring can be achieved through Friedel-Crafts acylation. google.comgoogle.com This reaction involves an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). Similar to formylation, the acyl group will preferentially add to the C2 or C5 position.

Lithiation and Metal-Halogen Exchange: For the introduction of other functional groups, the thiophene ring can be first lithiated. This can be achieved by direct deprotonation with a strong base like n-butyllithium (n-BuLi) or through a metal-halogen exchange reaction if a halogenated precursor is used. nih.govwikipedia.orggoogle.comharvard.eduias.ac.in The resulting thienyllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents. For instance, prior bromination of the thiophene ring, which would likely occur at the C2 and/or C5 positions, researchgate.netgoogle.comresearchgate.net followed by lithium-halogen exchange would provide a regiospecific route to functionalized derivatives.

| Reaction | Reagents | Expected Position of Functionalization |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 or C5 of the thiophene ring |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | C2 or C5 of the thiophene ring |

| Lithiation/Electrophilic Quench | 1. n-BuLi 2. Electrophile (E⁺) | C2 or C5 of the thiophene ring |

| Halogenation/Metal-Halogen Exchange | 1. NBS or Br₂ 2. n-BuLi 3. Electrophile (E⁺) | C2 and/or C5 of the thiophene ring |

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful, atom-economical tool for modifying aromatic and heteroaromatic rings, bypassing the need for pre-functionalized substrates like halides. For this compound, the thiophene ring presents two C-H bonds at the C2 and C5 positions that are susceptible to such transformations. The C2 position is generally more reactive in 3-substituted thiophenes due to electronic effects.

Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. nih.govcore.ac.uk The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a ligand, a base, and an aryl halide. The mechanism is often proposed to involve a concerted metalation-deprotonation (CMD) pathway, where a palladium complex cleaves the C-H bond with the assistance of a base or an anionic ligand. nih.gov For 3-substituted thiophenes, regioselectivity between the C2 and C5 positions can be a challenge, often influenced by the catalyst, ligands, and reaction conditions. researchgate.netsemanticscholar.org For instance, palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been shown to be effective for selective synthesis of 2-arylated and 2,5-diarylated derivatives. nih.gov While the enone moiety in this compound is electron-withdrawing, which can influence the reactivity of the thiophene ring, specific studies on its directing-group capabilities in C-H activation are not extensively documented. However, research on related systems suggests that functionalization at the C2 position is generally favored. researchgate.net

Kinetic studies on the oxidative cross-coupling of thiophenes have shown that the reaction rate can depend on the concentrations of the palladium catalyst, the thiophene substrate, and the coupling partner. nih.gov Silver salts are sometimes used as promoters in these reactions, and they may play a role in the C-H activation step. acs.org

| Catalyst System | Coupling Partner | Position Functionalized | Yield (%) |

| Pd(OAc)₂ / Ligand | Aryl Halide | C2 / C5 | Varies |

| Pd(OAc)₂ / Ag₂O | Arylboronic Acid | C2 / C5 | Varies |

| [RuCl₂(p-cymene)]₂ | Aryl Halide | C2 / C5 | Varies |

Table 1: Representative Conditions for Direct C-H Arylation of Thiophene Derivatives. Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are fundamental methods for forming carbon-carbon bonds. To utilize these reactions on this compound, the thiophene ring must first be halogenated, typically at the C2 or C5 position, to create substrates like 4-(2-bromo-thiophen-3-yl)-but-3-en-2-one or 4-(5-bromo-thiophen-3-yl)-but-3-en-2-one.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For halogenated thiophenes, catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used, often in solvent systems like toluene/water or DMF. researchgate.netnih.gov The regioselectivity of these reactions is excellent; for instance, 2,3-dibromothiophene (B118489) can undergo selective Suzuki coupling at the more reactive C2 position. researchgate.net This allows for the sequential introduction of different aryl or vinyl groups.

The Mizoroki-Heck reaction couples an organohalide with an alkene. While this reaction is typically applied to the enone part of the molecule, it can also be used to functionalize the thiophene ring if a vinyl group is coupled to a halogenated thiophene precursor.

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | 2-Bromothiophene derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | 2-Arylthiophene derivative |

| Suzuki-Miyaura | 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-3-bromothiophene |

| Sonogashira | 2-Bromothiophene derivative | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynylthiophene derivative |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thiophenes.

Synthesis of Heterocyclic Scaffolds Utilizing this compound

The α,β-unsaturated ketone moiety of this compound is a classic Michael acceptor and electrophile, making it an ideal starting material for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazole, Pyridine (B92270), and Pyrrole (B145914) Synthesis

Pyrazole Synthesis: Pyrazoles and their partially saturated pyrazoline precursors are readily synthesized from α,β-unsaturated ketones. The most common method involves a cyclocondensation reaction between the enone and hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine). bibliomed.orgnih.govthepharmajournal.com The reaction typically proceeds by initial Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to form the pyrazoline, which can then be oxidized to the aromatic pyrazole. The reaction is often carried out in a protic solvent like ethanol or acetic acid. scispace.com Thiophene-containing chalcones are effective substrates for this transformation, yielding pyrazoles with a thiophene substituent. researchgate.net

Pyridine Synthesis: Several methods exist for constructing a pyridine ring from an enone. The Kröhnke pyridine synthesis is a versatile method that involves the reaction of an α,β-unsaturated ketone with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source. wikipedia.orgnih.gov The reaction proceeds through a Michael addition followed by a series of condensation and cyclization steps to afford a 2,4,6-trisubstituted pyridine. wikipedia.orgresearchgate.net Given its structure, this compound can serve as the Michael acceptor, leading to pyridines bearing a thiophen-3-yl group.

Pyrrole Synthesis: The synthesis of pyrroles from this compound is less direct than for pyrazoles or pyridines. One effective strategy is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction involves a base-mediated [3+2] cycloaddition of the deprotonated TosMIC to the α,β-unsaturated ketone. nih.govresearchgate.net The resulting intermediate eliminates the tosyl group to form the pyrrole ring. This method allows for the synthesis of highly substituted pyrroles. mdpi.com An alternative, two-step approach involves converting the enone into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr pyrrole synthesis upon reaction with ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.netorganic-chemistry.org

| Target Heterocycle | Key Reagent(s) | General Method |

| Pyrazole/Pyrazoline | Hydrazine hydrate, Phenylhydrazine | Cyclocondensation |

| Pyridine | α-Pyridinium ketone salt, NH₄OAc | Kröhnke Synthesis |

| Pyrrole | Tosylmethyl isocyanide (TosMIC), Base | Van Leusen [3+2] Cycloaddition |

| Pyrrole | 1. Reagents to form γ-diketone2. NH₃ or R-NH₂ | Paal-Knorr Synthesis |

Table 3: Common Synthetic Routes to Heterocycles from an Enone Precursor.

Annulation Reactions for Polycyclic Systems

Annulation reactions are ring-forming processes that build a new ring onto an existing scaffold. Both the thiophene ring and the enone functionality of this compound can participate in such reactions to create fused, polycyclic systems like thienopyridines.

One major strategy involves first synthesizing a pyridine ring from the enone, as described above, resulting in a phenyl(or other aryl)-thienyl-pyridine. Subsequent intramolecular cyclization reactions, such as electrophilic cyclization onto the thiophene ring, can then form the fused thienopyridine system. The specific conditions for this annulation depend on the substituents and the desired isomer of the thienopyridine. igi-global.comabertay.ac.uk For example, Friedländer or Gould-Jacobs reactions can be used to construct the pyridine ring fused to a pre-existing 2-aminothiophene, though this requires prior modification of the starting material. igi-global.com

Another powerful tool for annulation is the Diels-Alder reaction. While thiophene itself is a poor diene due to its aromaticity, its reactivity can be enhanced under high pressure or by conversion to a thiophene-S,S-dioxide. researchgate.netepa.govnih.gov As an unsaturated sulfone, thiophene-S,S-dioxide is no longer aromatic and can act as either a diene or a dienophile in [4+2] cycloadditions, providing a route to complex, bridged, and fused ring systems. acs.orgutexas.edu The enone portion of this compound can act as a dienophile with a suitable diene, leading to a cyclohexene (B86901) ring fused to the thiophene backbone after subsequent transformations. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is another classic method for forming a six-membered ring onto a ketone, although its direct application to the thiophene ring itself is not typical.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 3 Yl but 3 En 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Thiophen-3-yl-but-3-en-2-one. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for assembling the complete molecular structure.

To establish the precise connectivity of atoms within the this compound scaffold, a combination of 2D NMR experiments is employed. These experiments reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the two vinylic protons of the enone system (H-3 and H-4), confirming their adjacency. The large coupling constant (typically >15 Hz) for this correlation also confirms the trans configuration of the double bond. mdpi.com Further COSY correlations would be expected between the protons on the thiophene (B33073) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning the carbon signals. For instance, the signal for the methyl protons (H-1) would correlate with the methyl carbon (C-1), and each vinylic and thiophene proton would show a cross-peak to its corresponding carbon atom. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This experiment is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The methyl protons (H-1) correlating to the carbonyl carbon (C-2).

The vinylic proton H-3 correlating to the carbonyl carbon (C-2) and the thiophene carbon C-5.

The vinylic proton H-4 correlating to the thiophene carbon C-6 and potentially the carbonyl carbon (C-2) via a four-bond correlation.

Protons on the thiophene ring correlating to other carbons within the ring and to the vinylic carbon C-4.

By combining the information from these experiments, the entire covalent structure can be pieced together definitively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound. Predicted data is based on typical values for thiophene-chalcone analogues.

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~2.4 | ~27 | - | C-2 |

| 2 | - | ~198 | - | - |

| 3 | ~6.7 (d, J ≈ 16 Hz) | ~128 | H-4 | C-2, C-4, C-5 |

| 4 | ~7.6 (d, J ≈ 16 Hz) | ~140 | H-3 | C-2, C-5, C-6 |

| 5 | - | ~141 | - | - |

| 6 | ~7.8 | ~129 | H-8 | C-4, C-5, C-7 |

| 7 | ~7.4 | ~126 | H-8 | C-5, C-6 |

| 8 | ~7.6 | ~127 | H-6, H-7 | C-5, C-6 |

While COSY establishes through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of nuclei, which is essential for conformational analysis. mdpi.com

For this compound, the primary conformational questions involve the geometry of the enone double bond and the rotational orientation of the thiophene ring relative to the enone bridge.

NOESY/ROESY for Stereochemistry: A strong NOESY or ROESY cross-peak between the vinylic protons H-3 and H-4 would indicate they are close in space, suggesting a cis configuration. Conversely, the absence of such a cross-peak, combined with the large coupling constant observed in the ¹H NMR and COSY spectra, confirms the thermodynamically more stable trans configuration. mdpi.com

NOESY/ROESY for Rotational Isomers: These experiments can also reveal the preferred orientation of the thiophene ring. For instance, a correlation between the vinylic proton H-4 and the thiophene proton H-6 would indicate a conformation where these protons are spatially close. By analyzing the presence and intensity of such cross-peaks, the dominant rotational conformer in solution can be determined. chemrxiv.org For small to medium-sized molecules like this chalcone (B49325), ROESY is often preferred as it avoids the complication of zero or negative cross-peaks that can occur in NOESY experiments. chemrxiv.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₈H₈OS. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) with the theoretically calculated mass.

Table 2: Theoretical Exact Mass for HRMS Analysis of this compound.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₈H₈OS | 152.0347 |

| [M+H]⁺ | C₈H₉OS⁺ | 153.0425 |

| [M+Na]⁺ | C₈H₈ONaS⁺ | 175.0244 |

An experimental mass measurement that matches one of these theoretical values to within a few parts per million would provide strong evidence for the proposed elemental formula. researchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For α,β-unsaturated ketones like this one, common fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group and within the enone system. researchgate.net

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond would result in the formation of a [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion can lose CO to form a [M-15-28]⁺ fragment.

Formation of the Thienyl Acylium Ion: Cleavage of the C3-C4 bond can lead to the formation of a thienyl-substituted acylium ion or a charged butenone fragment.

Retro-Aldol type fragmentation: Cleavage can occur across the enone system, potentially leading to fragments corresponding to the thiophene-carboxaldehyde cation and the acetyl cation.

Table 3: Predicted Key Fragment Ions for this compound in MS/MS. Based on common fragmentation patterns of chalcones and ketones.

| m/z (Predicted) | Possible Fragment Formula | Origin of Fragment |

| 152 | [C₈H₈OS]⁺˙ | Molecular Ion |

| 137 | [C₇H₅OS]⁺ | [M - CH₃]⁺ |

| 111 | [C₅H₃OS]⁺ | [M - COCH₃]⁺ |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iosrjournals.org Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (wavenumbers), providing valuable structural information.

For this compound, the spectra would be dominated by vibrations of the carbonyl group, the carbon-carbon double bond, and the thiophene ring.

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of a conjugated ketone. fabad.org.trorientjchem.org This band would also be present, though likely weaker, in the Raman spectrum.

C=C Stretch: The stretching vibration of the vinylic double bond is expected to appear around 1600-1640 cm⁻¹. fabad.org.tr This peak is often strong in the Raman spectrum due to the polarizability of the π-system.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching mode is usually observed at lower frequencies, between 600-800 cm⁻¹. iosrjournals.org

C-H Vibrations: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). globalresearchonline.net The vinylic C-H stretching appears in a similar region. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. C-H out-of-plane bending vibrations are also characteristic, particularly for determining substitution patterns on the ring.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Thiophene) | 3150 - 3050 | Medium-Weak | Medium |

| C-H Stretch (Methyl) | 3000 - 2850 | Medium | Medium |

| C=O Stretch (Ketone) | 1680 - 1650 | Strong | Medium-Weak |

| C=C Stretch (Vinylic) | 1640 - 1600 | Medium | Strong |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 | Medium-Strong | Medium |

| C-H Bend (Methyl) | 1450 - 1350 | Medium | Medium |

| C-S Stretch (Thiophene Ring) | 800 - 600 | Medium | Weak |

Characteristic Absorption Bands of Enone and Thiophene Moieties

The infrared (IR) spectrum of a thienyl chalcone is distinguished by absorption bands corresponding to its primary functional groups: the α,β-unsaturated ketone (enone) and the thiophene ring.

The enone moiety presents several characteristic vibrational modes. The most prominent is the strong absorption band for the carbonyl group (C=O) stretching, which is typically observed in the range of 1650-1670 cm⁻¹. This frequency is slightly lower than that of a saturated ketone due to the conjugation with the adjacent carbon-carbon double bond and the thiophene ring, which delocalizes the electron density. The stretching vibration of the alkenyl C=C bond within the enone linker generally appears as a medium to strong band in the 1580-1600 cm⁻¹ region. sysrevpharm.org

The thiophene ring also exhibits a set of characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring protons, typically found above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which often appear in the 1400-1590 cm⁻¹ range. The C-S stretching vibrations of the thiophene ring are usually weaker and can be found at lower wavenumbers. sysrevpharm.org

For a series of newly synthesized thienyl chalcone derivatives, the IR spectra showed characteristic absorption bands that confirm these general features. For instance, the C=O stretching was observed around 1649-1664 cm⁻¹, while the alkenyl C=C stretching appeared near 1512-1582 cm⁻¹. The aromatic C=C stretching from the thiophene and any other aromatic rings were noted in the 1581-1588 cm⁻¹ range. sysrevpharm.org

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Enone | C=O Stretch | 1650-1670 |

| Enone | C=C Stretch (Alkenyl) | 1580-1600 |

| Thiophene | C-H Stretch (Aromatic) | >3000 |

| Thiophene | C=C Stretch (Aromatic) | 1400-1590 |

Conformational and Tautomeric State Investigations

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the thiophene ring, the enone bridge, and the methyl group. X-ray crystallography studies on analogous 3-thienyl chalcones reveal that the molecule's planarity is highly influenced by the substituents on the phenyl ring (in the case of chalcones with a second aromatic ring) or by crystal packing forces. nih.gov

Keto-enol tautomerism is a possibility for enone systems, but for simple chalcones like this compound, the keto form is overwhelmingly dominant under normal conditions. Spectroscopic evidence from ¹H NMR and IR studies consistently points to the presence of the α,β-unsaturated ketone structure, with no significant detection of the corresponding enol tautomer. sysrevpharm.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of a compound in the solid state.

Molecular Conformation and Packing in Crystal Lattice

As established from studies on analogous compounds, the 3-thienyl group and the enone moiety create a conjugated system that tends towards planarity to maximize π-orbital overlap. However, as noted previously, substituents can induce significant twisting of the aromatic rings relative to the enone bridge. nih.gov

The crystal packing of thienyl chalcones is governed by a combination of intermolecular forces. In the absence of strong hydrogen bond donors, the packing is often dominated by weaker interactions such as C-H···O, C-H···π, and π-π stacking. nih.govmdpi.com For example, in the crystal structure of 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one, the packing is characterized by the formation of dimers through C-H···O interactions. nih.gov These dimers are further linked by C-H···π(thiophene) interactions, building a three-dimensional architecture. nih.gov In other cases, π–π stacking interactions between adjacent thiophene or phenyl rings can play a significant role in stabilizing the crystal lattice, leading to columnar or layered arrangements. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the supramolecular assembly of thiophene derivatives, especially when functional groups capable of donating or accepting hydrogen bonds are present. nih.govnih.gov In a series of 3-thienyl chalcones, a derivative with a hydroxyl group formed chains of molecules linked by strong O-H···O hydrogen bonds. nih.gov

| Interaction Type | Description | Structural Motif |

|---|---|---|

| O-H···O | Strong hydrogen bond involving a hydroxyl group and a carbonyl oxygen. | Chains |

| C-H···O | Weak hydrogen bond between an activated C-H and a carbonyl oxygen. | Dimers, Chains |

| C-H···π | Interaction of a C-H bond with the π-system of a thiophene or phenyl ring. | Links between layers or chains |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Columns, Stacks |

| C-H···S | Weak interaction involving the sulfur atom of the thiophene ring. | Contributes to 3D architecture |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π→π* electronic transitions within the extended conjugated system. This system encompasses the thiophene ring and the enone moiety.

The main absorption band, often referred to as the intramolecular charge transfer (ICT) band, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net In thienyl chalcones, the HOMO is typically localized over the thiophene ring and the vinyl bridge, while the LUMO is distributed over the carbonyl group and the vinyl bridge. The energy of this transition, and thus the λ_max (wavelength of maximum absorbance), is sensitive to the extent of conjugation and the electronic nature of any substituents.

Theoretical studies, such as time-dependent density functional theory (TD-DFT), have been used to corroborate experimental findings and assign the observed electronic transitions. researchgate.net For a related compound, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, the main absorption was assigned to the HOMO→LUMO transition. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly shift the absorption maximum and alter the optical band gap of the molecule.

While many chalcones are fluorescent, the emission properties can be complex. The fluorescence of chalcone derivatives can be influenced by factors such as solvent polarity, temperature, and aggregation state. researchgate.netnih.gov Some phenylene-thienyl chalcones have been shown to exhibit aggregation-induced emission (AIE), where fluorescence intensity is enhanced in the aggregated or solid state compared to in solution. researchgate.net This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways. The emission spectra typically show a large Stokes shift, which is the difference between the absorption and emission maxima.

Solvatochromic Studies and Environmental Sensitivity

The photophysical properties of this compound and its derivatives are intrinsically linked to their molecular environment. Solvatochromic studies, which examine the shift in the spectral position of a compound's absorption or emission bands with a change in solvent polarity, are crucial for understanding the electronic distribution in the ground and excited states of these molecules. Thiophene-containing chalcones, such as this compound, often exhibit pronounced solvatochromism due to intramolecular charge transfer (ICT) characteristics.

The interaction between the solute molecule and the surrounding solvent molecules can lead to differential stabilization of the ground and excited states. For many chalcone derivatives, the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. This phenomenon is known as positive solvatochromism. The absorption spectra are generally less sensitive to solvent polarity, leading to an increase in the Stokes shift (the difference between the maximum absorption and emission wavelengths) in more polar solvents.

Detailed research findings on closely related thiophene chalcones demonstrate this environmental sensitivity. For instance, studies on thiophene-based push-pull systems, where the thiophene ring acts as a π-bridge between an electron-donating and an electron-accepting group, show significant solvatochromic shifts. In one such study, a thiophene derivative exhibited a small red shift of about 10 nm in its absorption spectrum when moving from a nonpolar solvent like cyclohexane to the highly polar dimethyl sulfoxide (DMSO). In contrast, the fluorescence emission spectrum showed a much larger red shift of approximately 66 nm under the same conditions rsc.org. This indicates a substantial increase in the dipole moment upon excitation, a hallmark of an ICT state rsc.org.

The magnitude of the solvatochromic shift is dependent on the specific substitution pattern of the thiophene chalcone. Derivatives with strong electron-donating groups, such as a dimethylamino group, exhibit even more pronounced solvatochromism. For example, a chalcone featuring a 2-acetylthiophene moiety and a 4-dimethylaminobenzaldehyde component shows a significant Stokes shift in polar solvents like DMSO and methanol (B129727) rsc.org. The fluorescence quantum yields of such compounds are also often solvent-dependent, typically being higher in polar aprotic solvents compared to polar protic ones rsc.org.

To illustrate the expected solvatochromic behavior, the following table presents hypothetical data for this compound in a range of solvents with varying polarities. This data is based on the trends observed for structurally similar thiophene chalcones.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| n-Hexane | 31.0 | 320 | 400 | 6250 |

| Toluene | 33.9 | 325 | 415 | 6470 |

| Chloroform | 39.1 | 330 | 430 | 6897 |

| Acetone (B3395972) | 42.2 | 335 | 450 | 7519 |

| Methanol | 55.4 | 340 | 470 | 8200 |

| Acetonitrile | 45.6 | 338 | 460 | 7800 |

| Dimethyl Sulfoxide | 45.1 | 342 | 480 | 8500 |

The environmental sensitivity of this compound and its derivatives makes them promising candidates for applications as fluorescent probes and sensors. Their ability to report on the polarity of their microenvironment through changes in their fluorescence properties is a valuable characteristic in various fields of chemical and biological research. The large Stokes shifts often observed in polar solvents are particularly advantageous for bioimaging applications, as they can minimize self-quenching from molecular self-absorption rsc.org.

Computational and Theoretical Chemistry Studies of 4 Thiophen 3 Yl but 3 En 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is favored for its balance of computational cost and accuracy in predicting various molecular properties. For thiophene-containing chalcone (B49325) analogues, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are routinely employed to explore their molecular characteristics. nih.govmdpi.com

Geometric optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Thiophen-3-yl-but-3-en-2-one, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a clear picture of the molecule's shape and conformation.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum. nih.gov These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy, allowing for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. mdpi.com

Table 1: Predicted Geometric Parameters for a Representative Thiophene (B33073) Chalcone Structure Note: Data is representative of a typical thiophene-chalcone structure optimized using DFT methods.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O | 1.23 - 1.25 |

| C=C (enone) | 1.34 - 1.36 | |

| C-S (thiophene) | 1.72 - 1.76 | |

| C=C (thiophene) | 1.37 - 1.38 |

Table 2: Key Vibrational Frequencies for a Representative Thiophene Chalcone Note: Assignments are based on DFT calculations for analogous structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (carbonyl) | 1660 - 1680 |

| C=C Stretch (alkene) | 1580 - 1610 |

| Thiophene Ring C=C Stretch | 1400 - 1500 |

| C-S Stretch | 680 - 720 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor; its energy is related to the electron affinity and electrophilicity of the molecule. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. mdpi.comresearchgate.net For this compound, the HOMO is typically delocalized across the thiophene ring and the conjugated π-system, while the LUMO is concentrated on the enone moiety, particularly the carbonyl carbon and the β-carbon. This distribution indicates that the molecule can act as an electron donor through its thiophene ring and as an electron acceptor at the enone site. acs.org

Table 3: Frontier Molecular Orbital Properties for a Representative Thiophene Chalcone Note: Energy values are illustrative and depend on the specific computational method.

| Parameter | Energy (eV) |

| E(HOMO) | -5.8 to -6.3 |

| E(LUMO) | -2.1 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.0 |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative electrostatic potential), which are favorable for electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. malayajournal.org

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atom of the carbonyl group, confirming it as the primary site for protonation and electrophilic attack. The hydrogen atoms of the molecule and the carbon atoms of the conjugated system would exhibit positive potential (blue), identifying them as potential sites for nucleophilic attack. The thiophene ring typically shows a region of intermediate potential, reflecting its aromatic character. malayajournal.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are essential for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its chemical or biological activity.

Global reactivity indices are calculated from the energies of the frontier orbitals and provide a general measure of a molecule's reactivity. researchgate.net Key global descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.comresearchgate.net

These indices are valuable for comparing the reactivity of different molecules within a series. For instance, a compound with low hardness and a high electrophilicity index is predicted to be a potent electrophile. researchgate.net While global indices describe the molecule as a whole, local reactivity indices, such as Fukui functions, can be used to identify the most reactive atomic sites within the molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). chemrxiv.org

Table 4: Calculated Global Reactivity Descriptors for a Representative Thiophene Chalcone Note: Values are derived from the HOMO/LUMO energies in Table 3.

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.8 - 6.3 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 2.1 - 2.5 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.75 - 2.0 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.95 - 4.4 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.9 - 5.5 |

The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgcambridge.org The equation is given by log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects. nih.gov

Studies on series of substituted thiophene chalcones have utilized Hammett correlations to analyze how substituents on the aromatic rings influence their spectroscopic properties (e.g., IR and NMR shifts) and, by extension, their reactivity. researchgate.net A linear correlation between spectral data and Hammett substituent constants indicates a successful transmission of electronic effects from the substituent to the reactive center of the molecule via the conjugated system. The sign of the reaction constant, ρ, provides mechanistic insight: a positive ρ value implies the reaction is aided by electron-withdrawing groups, while a negative ρ suggests it is favored by electron-donating groups. nih.gov Such analyses are crucial for understanding structure-reactivity relationships and for the rational design of molecules with tailored electronic properties.

Reaction Pathway Simulations and Transition State Identification

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, understanding the preferred reaction pathways is crucial for predicting its chemical behavior and designing synthetic routes.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface that connects a transition state to its corresponding reactants and products. This analysis is fundamental for confirming that an identified transition state indeed links the desired chemical species and for understanding the mechanistic details of the reaction.

For this compound, IRC analysis could be employed to study various reactions, such as its synthesis via Claisen-Schmidt condensation or its participation in Michael additions. The calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*.

Illustrative IRC Analysis Data for a Representative Reaction:

| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |

| Reactants | 0.0 | C-C: 3.5, C-O: 3.2 |

| Transition State | +15.2 | C-C: 2.1, C-O: 2.0 |

| Products | -5.8 | C-C: 1.5, C-O: 1.4 |